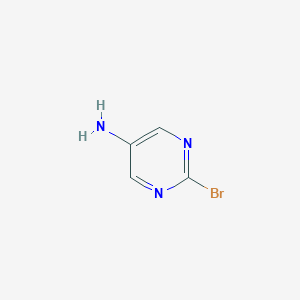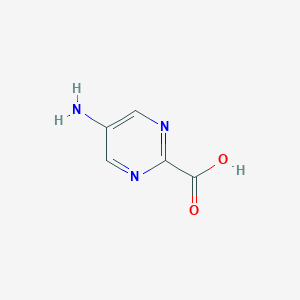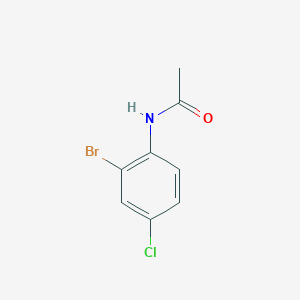
2-Amino-5-Brom-4-Pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-bromo-4-pyrimidinol is a heterocyclic compound with the molecular formula C4H4BrN3O It is a derivative of pyrimidine, characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a hydroxyl group at the fourth position
Wissenschaftliche Forschungsanwendungen
2-Amino-5-bromo-4-pyrimidinol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary target of 2-Amino-5-bromo-4-pyrimidinol is the interferon system in mice . Interferons are proteins that are part of the immune response and play a crucial role in defending against viral infections.
Mode of Action
2-Amino-5-bromo-4-pyrimidinol interacts with its target by inducing high levels of serum interferon . This interaction enhances the body’s immune response, enabling it to better fight off viral infections.
Biochemical Pathways
This system involves a complex network of signaling proteins and receptors that coordinate the body’s defense against viral infections .
Result of Action
The primary result of 2-Amino-5-bromo-4-pyrimidinol’s action is the induction of high levels of serum interferon . This leads to an enhanced immune response, which can protect against several viruses . With daily injection of the compound, mice developed a reduced interferon response, a phenomenon known as hyporeactivity .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds in the pyrimidinone family have been shown to interact with various enzymes and proteins .
Cellular Effects
Similar compounds in the pyrimidinone family have been shown to induce high levels of serum interferon in mice .
Molecular Mechanism
Similar compounds in the pyrimidinone family have been shown to induce high levels of serum interferon in mice .
Dosage Effects in Animal Models
Similar compounds in the pyrimidinone family have been shown to induce high levels of serum interferon in mice .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-4-pyrimidinol typically involves the bromination of 2-amino-4-pyrimidinol. One common method includes the reaction of 2-amino-4-pyrimidinol with bromine in an aqueous medium, followed by purification through recrystallization. The reaction conditions often require controlled temperatures and pH to ensure selective bromination at the fifth position.
Industrial Production Methods: Industrial production of 2-Amino-5-bromo-4-pyrimidinol may involve large-scale bromination processes using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Post-reaction, the compound is typically purified using techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: 2-Amino-5-bromo-4-pyrimidinol can undergo oxidation reactions, often resulting in the formation of corresponding oxo derivatives.
Reduction: Reduction of this compound can lead to the removal of the bromine atom, yielding 2-amino-4-pyrimidinol.
Substitution: The bromine atom at the fifth position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and may be conducted in solvents like ethanol or dimethyl sulfoxide.
Major Products:
Oxidation: Formation of 2-amino-5-bromo-4-pyrimidinone.
Reduction: Formation of 2-amino-4-pyrimidinol.
Substitution: Formation of various substituted pyrimidinols depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-bromo-6-methyl-4-pyrimidinol
- 2-Amino-5-iodopyrimidine
- 2-Amino-5-bromo-4-methylpyridine
- 2-Amino-5-chloropyridine
Comparison: 2-Amino-5-bromo-4-pyrimidinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, such as 2-Amino-5-bromo-6-methyl-4-pyrimidinol, it exhibits different reactivity towards nucleophiles and oxidizing agents. This uniqueness makes it a valuable compound for targeted research applications.
Eigenschaften
IUPAC Name |
2-amino-5-bromo-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLZQTZTKDRRAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333576 |
Source


|
| Record name | 2-Amino-5-bromopyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61937-71-1 |
Source


|
| Record name | 2-Amino-5-bromopyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
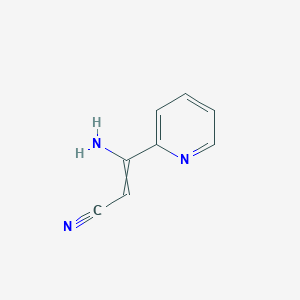
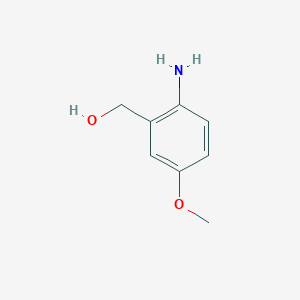
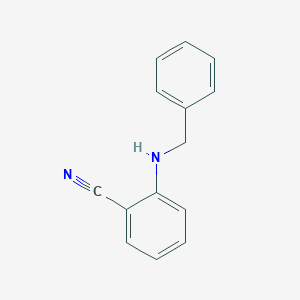
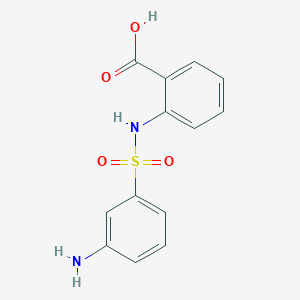
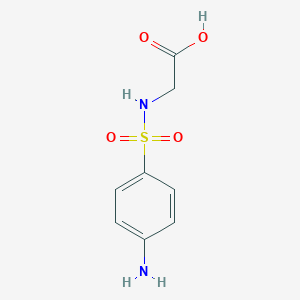
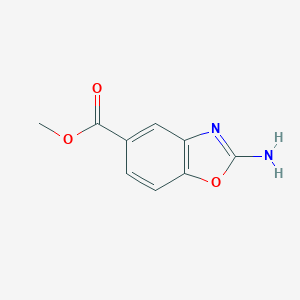
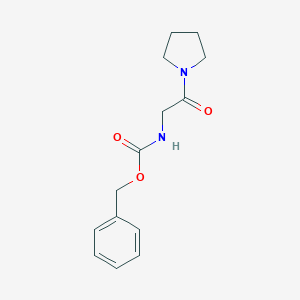
![4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B112786.png)

